BenchChemオンラインストアへようこそ!

AMS-17

NLRP3 inflammasome scaffold design pharmacophore modeling

AMS-17 (CAS: 3019885-78-7) is a rationally designed tertiary sulfonylurea compound that functions as a potent NLRP3 inflammasome inhibitor. Its molecular formula is C15H13F3N4O3S with a molecular weight of 386.35.

Molecular Formula C15H13F3N4O3S
Molecular Weight 386.4 g/mol
Cat. No. B12418300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMS-17
Molecular FormulaC15H13F3N4O3S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CN=C3
InChIInChI=1S/C15H13F3N4O3S/c16-15(17,18)11-2-4-13(5-3-11)26(24,25)22-7-1-6-21(14(22)23)12-8-19-10-20-9-12/h2-5,8-10H,1,6-7H2
InChIKeySNZNLNYLUJNKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMS-17: A Rationally Designed Tertiary Sulfonylurea NLRP3 Inhibitor for Neuroinflammation Research


AMS-17 (CAS: 3019885-78-7) is a rationally designed tertiary sulfonylurea compound that functions as a potent NLRP3 inflammasome inhibitor [1]. Its molecular formula is C15H13F3N4O3S with a molecular weight of 386.35 . AMS-17 suppresses microglial activation both in vitro and in vivo by inhibiting NLRP3 expression and its downstream components, including caspase-1, TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS) [2]. Unlike earlier NLRP3 inhibitors such as MCC950 that faced clinical discontinuation due to hepatotoxicity, AMS-17 represents a novel chemical scaffold developed through pharmacophore modeling and computational chemistry [1].

Why Generic NLRP3 Inhibitors Cannot Substitute AMS-17 in Microglial Inflammation Studies


Generic substitution among NLRP3 inhibitors is scientifically unsound due to fundamental differences in chemical scaffold architecture, target engagement profiles, and in vivo tolerability. MCC950 (CP-456773), the most extensively studied NLRP3 inhibitor, was withdrawn from clinical development due to hepatotoxicity and fails to inhibit several NLRP3 variants associated with autoinflammatory syndromes [1]. Other NLRP3 inhibitors such as OLT1177 and CY-09 exhibit divergent pharmacokinetic properties and tissue distribution patterns that preclude direct interchangeability. AMS-17 possesses a unique tertiary sulfonylurea scaffold computationally designed to optimize pharmacophoric alignment, distinguishing it structurally from the sulfonylurea-based MCC950 series and enabling distinct biological outcomes in neuroinflammation models [2].

AMS-17 Quantitative Differentiation: Comparative Evidence Versus NLRP3 Inhibitor Benchmarks


Novel Chemical Scaffold Differentiation: AMS-17 Versus MCC950 Chemotype

AMS-17 was rationally designed using pharmacophore modeling and quantum mechanics calculations to create a novel tertiary sulfonylurea scaffold distinct from the sulfonylurea-based MCC950 series [1]. While MCC950 (C20H24N2O5S, MW 404.48) and AMS-17 (C15H13F3N4O3S, MW 386.35) share sulfonylurea functionality, AMS-17 incorporates a tetrahydropyrimidin-2(1H)-one core with pyrimidin-5-yl substitution, representing a structurally distinct chemotype within the NLRP3 inhibitor class . The rational design approach used conformational searches with MMFF molecular mechanics and Hartree-Fock quantum mechanics calculations to optimize pharmacophoric alignment [1].

NLRP3 inflammasome scaffold design pharmacophore modeling

In Vitro Cytokine Suppression: AMS-17 Dual IL-1β and TNF-α Inhibition in Microglial Cells

AMS-17 demonstrates broad-spectrum suppression of multiple pro-inflammatory cytokines in LPS-stimulated N9 microglial cells. At 2.8 μM concentration, AMS-17 significantly reduced both IL-1β and TNF-α production following 24-hour exposure to LPS (100 ng/mL) [1]. Notably, AMS-17 inhibits TNF-α in microglial cells, whereas MCC950 shows minimal effect on TNF-α secretion in macrophages, indicating differential cytokine modulation profiles [2]. The effect was confirmed at both mRNA (RT-PCR) and protein (ELISA) levels with statistical significance (p<0.05 to p<0.001, n=6) [1].

microglia neuroinflammation cytokine inhibition

In Vivo Neuroinflammation Model: AMS-17 Suppresses Microglial Activation in Mouse Brain

AMS-17 demonstrates in vivo suppression of microglial activation in mouse brain following systemic LPS challenge. Mice treated with AMS-17 (55 mg/kg, intraperitoneal) showed reduced microglial activation compared to LPS-only controls, confirming that the compound crosses the blood-brain barrier and exerts functional NLRP3 inhibition in the CNS compartment [1]. This contrasts with certain NLRP3 inhibitors that demonstrate poor CNS penetration, limiting their utility in neuroinflammation research. MCC950 has shown CNS activity in some models but with variable brain exposure requiring higher dosing regimens [2].

in vivo efficacy neuroinflammation microglia

Vascular Dementia Model: Multi-Parameter Functional Improvement in BCAS Mice

In a bilateral common carotid artery stenosis (BCAS) mouse model of vascular dementia, AMS-17 demonstrated comprehensive multi-parameter functional improvement. AMS-17 treatment restored cerebral blood flow from 72.06% of sham at day 5 to 93.21% at day 60 [1]. Cognitive function improved substantially: Y-maze novel arm entries increased from 1.83 (vehicle) to 4.66 (AMS-17), while Morris water maze escape latency decreased from 48.02 seconds to 15.09 seconds [1]. Neurodegeneration markers showed significant improvement, with degenerating neuron proportion reduced from 26.94% to 19.61% [1]. Serum TNF-α decreased from 138.39 pg/mL to 60.58 pg/mL, and IL-1β from 107.48 pg/mL to 59.57 pg/mL [1].

vascular dementia cognitive function blood-brain barrier

Tolerability Profile: Absence of Hepatic and Renal Toxicity in VaD Mouse Model

In the vascular dementia study, AMS-17 treatment (55 mg/kg IP) demonstrated absence of hepatic and renal toxicity based on serum biomarker analysis, with no abnormalities detected in liver or kidney function tests [1]. This contrasts with the clinical experience of MCC950, which was withdrawn from clinical development due to hepatotoxicity observed in human trials [2]. MCC950 also exhibits cytotoxicity in hepatic cell lines at higher concentrations (cell viability <82% at 500 μM) [3]. The unique chemical scaffold of AMS-17 may contribute to this improved tolerability profile [1].

safety pharmacology hepatotoxicity NLRP3 inhibitor

Critical Distinction: AMS-17 (NLRP3 Inhibitor) Is Not a STING Agonist

A critical procurement consideration: AMS-17 (CAS 3019885-78-7, C15H13F3N4O3S, MW 386.35) is a potent NLRP3 inflammasome inhibitor [1] and should not be confused with similarly named compounds in the STING pathway. Specifically, 'STING agonist-17' (compound 4a, CAS 2816929-47-0) is a distinct chemical entity with STING agonist activity (IC50 0.062 nM) . Similarly, 'STING agonist-21' (compound 1, CAS 2375419-35-3) exhibits STING activation with EC50 592.8 nM . These compounds target entirely different innate immune pathways (NLRP3 inflammasome vs cGAS-STING) and cannot be substituted for one another in experimental systems.

target specificity NLRP3 STING compound identification

AMS-17 Optimal Application Scenarios in Neuroinflammation and NLRP3 Research


Vascular Dementia and Chronic Cerebral Hypoperfusion Research

AMS-17 is validated in the BCAS mouse model of vascular dementia, demonstrating comprehensive functional improvement across cerebral blood flow restoration (93.21% at 60 days), cognitive enhancement (2.55-fold increase in Y-maze exploration, 68.6% reduction in MWM escape latency), and multi-parameter biomarker improvement including BBB integrity, myelination, and neurodegeneration markers [1]. This makes AMS-17 the preferred NLRP3 inhibitor for studies investigating chronic cerebral hypoperfusion, vascular cognitive impairment, and post-ischemic neuroinflammatory cascades, particularly where multi-domain functional readouts are required [2].

Microglial NLRP3 Inflammasome Mechanistic Studies

AMS-17 demonstrates robust suppression of NLRP3 inflammasome components (NLRP3, ASC, cleaved caspase-1) and downstream cytokines (IL-1β, TNF-α, iNOS) in N9 microglial cells at 2.8 μM [1]. The compound's ability to inhibit both IL-1β and TNF-α production in microglial cells, combined with in vivo suppression of microglial activation in mouse brain following systemic administration (55 mg/kg IP) [2], positions AMS-17 as a valuable tool for dissecting NLRP3-dependent microglial activation mechanisms in neuroinflammatory contexts including Alzheimer's disease, Parkinson's disease, and multiple sclerosis research.

Novel Chemical Scaffold Development and Structure-Activity Relationship Studies

As a rationally designed tertiary sulfonylurea with a tetrahydropyrimidin-2(1H)-one core distinct from the MCC950 chemotype, AMS-17 serves as a valuable starting point for medicinal chemistry programs investigating novel NLRP3 inhibitor scaffolds [1]. The compound was developed using pharmacophore modeling and quantum mechanics calculations (Hartree-Fock 6-31(d) level of theory), providing a computationally validated structural template for scaffold-hopping and analog development aimed at improving tolerability profiles relative to hepatotoxic NLRP3 inhibitors [2].

Comparative NLRP3 Inhibitor Pharmacology and Safety Profiling

Given MCC950's clinical discontinuation due to hepatotoxicity and the ongoing need for NLRP3 inhibitors with favorable safety profiles, AMS-17 provides a structurally distinct comparator compound for pharmacological studies. Its demonstrated absence of hepatic and renal toxicity in the BCAS vascular dementia model at efficacious doses [1] positions AMS-17 as a reference compound for benchmarking new NLRP3 inhibitors and investigating scaffold-dependent toxicity mechanisms. Researchers conducting comparative efficacy and tolerability studies across NLRP3 inhibitor chemotypes will find AMS-17 a critical inclusion [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMS-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.